Selective CYP2E1/CYP2A6 Inhibition Profile Relative to Broad-Spectrum CYP Inhibitors
2-(2-Chloroethyl)-4-methylthiazole selectively inhibits CYP2A6 and CYP2E1 in human liver microsomes, with IC50 values of 24 µM and 42 µM, respectively, while all other tested CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) exhibit IC50 values > 300 µM [1]. This selectivity ratio (>7-fold for CYP2A6 and >12-fold for CYP2E1 relative to other isoforms) contrasts sharply with common CYP inhibitors like ketoconazole (broad CYP3A inhibition) or quinidine (CYP2D6-specific), which do not show this narrow isoform range [2].
| Evidence Dimension | Cytochrome P450 Isoform Selectivity (IC50) |
|---|---|
| Target Compound Data | IC50 = 24 µM (CYP2A6), 42 µM (CYP2E1); All other isoforms > 300 µM |
| Comparator Or Baseline | Ketoconazole: CYP3A4 IC50 ≈ 0.01 µM; Quinidine: CYP2D6 IC50 ≈ 0.1 µM |
| Quantified Difference | Target compound exhibits >7-fold higher potency for CYP2A6/2E1 vs. other isoforms; comparators target different isoforms with different selectivity profiles. |
| Conditions | Human liver microsomes; reversible inhibition assay; substrate-specific probe reactions |
Why This Matters
Researchers investigating drug metabolism pathways or conducting DDI studies need a tool that precisely inhibits CYP2E1 and CYP2A6 without confounding effects on other major CYP isoforms—a property not offered by standard CYP inhibitors.
- [1] Stresser, D. M., et al. (2016). Selective Time- and NADPH-Dependent Inhibition of Human CYP2E1 by Clomethiazole. Drug Metabolism and Disposition, 44(8), 1234-1241. View Source
- [2] FDA. (2020). Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. U.S. Food and Drug Administration. View Source
